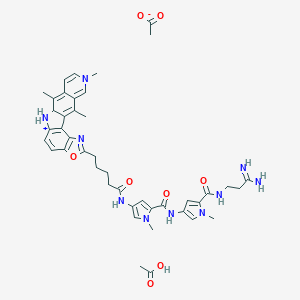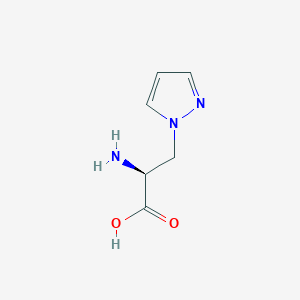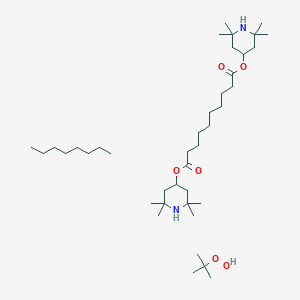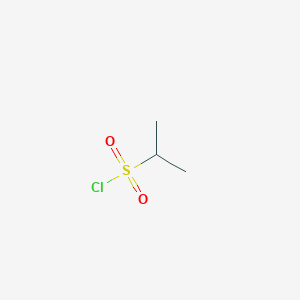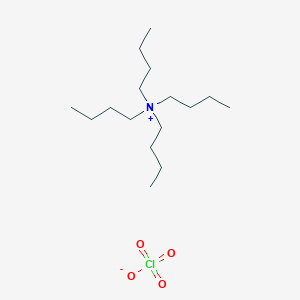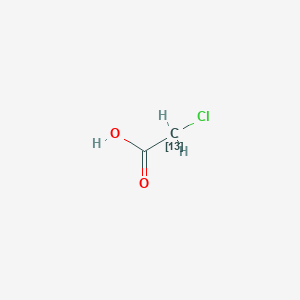
2-chloroacetic acid
Descripción general
Descripción
2-chloroacetic acid is a labeled compound where the carbon-2 position is enriched with the carbon-13 isotope. This compound is used extensively in research due to its unique isotopic labeling, which allows for tracing and studying various chemical and biochemical processes. The molecular formula of this compound is Cl13CH2CO2H, and it has a molecular weight of 95.49 g/mol .
Aplicaciones Científicas De Investigación
2-chloroacetic acid is widely used in scientific research due to its isotopic labeling. Applications include:
Chemistry: Used as a precursor in the synthesis of various labeled compounds.
Biology: Utilized in metabolic studies to trace biochemical pathways.
Medicine: Employed in the development of labeled pharmaceuticals for diagnostic purposes.
Industry: Used in the production of labeled agrochemicals and polymers
Safety and Hazards
Chloroacetic acid-2-13C is classified as an extremely hazardous substance . It is toxic when ingested, inhaled, or absorbed through the skin . It is also combustible and corrosive . Safety precautions include avoiding contact with skin, eyes, or clothing, and not eating, drinking, or smoking when using this product .
Mecanismo De Acción
Target of Action
Chloroacetic Acid-2-13C is a chemical compound with the linear formula Cl13CH2CO2H
Biochemical Pathways
One study mentions that carboxymethyl chitosan derivatives, which can be synthesized using chloroacetic acid, have been used in various biomedical applications, suggesting that this compound may indirectly influence several biochemical pathways .
Pharmacokinetics
The compound’s physical properties such as its solid form, melting point of 60-63 °c, boiling point of 189 °c, and density of 1596 g/mL can influence its pharmacokinetic behavior.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Chloroacetic Acid-2-13C. For instance, its reactivity can be affected by factors such as pH and temperature. Moreover, its safety information indicates that it is classified as Acute Tox. 2 Inhalation, Acute Tox. 3 Dermal, Acute Tox. 3 Oral, Aquatic Acute 1, and Skin Corr. 1B , suggesting that it should be handled with care to prevent environmental contamination.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-chloroacetic acid can be synthesized by the chlorination of acetic acid-2-13C. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as acetic anhydride or sulfur, under UV light . The reaction conditions include maintaining a temperature range of 90-140°C .
Industrial Production Methods
Industrial production of this compound follows similar methods to those used for regular chloroacetic acid, with the primary difference being the use of isotopically labeled acetic acid. The process involves chlorination in a reactor, often with the recycling of acetyl chloride to improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-chloroacetic acid undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, ammonia, or thiols.
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with ammonia or amines to form amides.
Common Reagents and Conditions
Hydroxide ions: Used in basic conditions to form glycolic acid.
Ammonia: Used to form glycine or nitrilotriacetic acid.
Thionyl chloride: Used to convert chloroacetic acid to chloroacetyl chloride.
Major Products
Glycolic acid: Formed by hydrolysis.
Glycine: Formed by reaction with ammonia.
Chloroacetyl chloride: Formed by reaction with thionyl chloride.
Comparación Con Compuestos Similares
Similar Compounds
Chloroacetic acid-13C2: Both carbon atoms are labeled with carbon-13.
Bromoacetic acid-2-13C: Similar structure but with a bromine atom instead of chlorine.
Dichloroacetic acid-2-13C: Contains two chlorine atoms.
Trichloroacetic acid-2-13C: Contains three chlorine atoms.
Uniqueness
2-chloroacetic acid is unique due to its specific isotopic labeling at the carbon-2 position, which makes it particularly useful for detailed mechanistic studies and tracing experiments in various scientific fields .
Propiedades
IUPAC Name |
2-chloroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCAUTSVDIKZOP-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2](C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583924 | |
| Record name | Chloro(2-~13~C)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1633-47-2 | |
| Record name | Chloro(2-~13~C)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1633-47-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro-](/img/structure/B155735.png)
